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Introduction
CFT8634 is an orally bioavailable, potent, and selective heterobifunctional degrader of

Bromodomain-containing protein 9 (BRD9). It operates through a Bifunctional Degradation

Activating Compound (BiDAC™) mechanism, engaging the Cereblon (CRBN) E3 ubiquitin

ligase to induce the targeted ubiquitination and subsequent proteasomal degradation of BRD9.

[1][2][3] This targeted protein degradation approach offers a promising therapeutic strategy for

cancers dependent on BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin

remodeling complex.[4] Preclinical evidence strongly supports the development of CFT8634 for

the treatment of SMARCB1-perturbed cancers, such as synovial sarcoma and certain

SMARCB1-null tumors.[3][5]

Mechanism of Action
CFT8634 is a heterobifunctional molecule designed to simultaneously bind to BRD9 and the E3

ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex,

bringing BRD9 in close proximity to the E3 ligase machinery.[3] This proximity facilitates the

transfer of ubiquitin molecules to BRD9, tagging it for recognition and subsequent degradation

by the proteasome.[3] The degradation of BRD9 has been shown to be more effective than

simple inhibition in preclinical models of synovial sarcoma.
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Caption: Mechanism of Action of CFT8634.
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In Vitro Pharmacology
BRD9 Degradation Potency and Selectivity
CFT8634 demonstrates potent and selective degradation of BRD9 in cancer cell lines.

Parameter Cell Line Value Assay Method

DC50 Synovial Sarcoma 2 nM Not Specified

DC50
Synovial Sarcoma

(HSSYII)
2.7 nM HiBiT Assay

Emax
Synovial Sarcoma

(HSSYII)
>95% HiBiT Assay

Selectivity Various

Highly selective for

BRD9 over BRD4,

BRD7, and CRBN

neo-substrates

Proteomics,

BromoScan®

Experimental Protocols
BRD9 Degradation Assessment (HiBiT Assay - Generalized Protocol)

The HiBiT protein tagging system is a sensitive method for quantifying protein levels. A HiBiT

tag is genetically integrated into the endogenous locus of the target protein (BRD9). The small

HiBiT peptide binds with high affinity to the LgBiT protein, forming a functional NanoLuc®

luciferase. The resulting luminescence is proportional to the amount of HiBiT-tagged protein.

Cell Culture and Treatment: Synovial sarcoma cells endogenously expressing BRD9-HiBiT

are cultured in appropriate media. Cells are seeded in multi-well plates and treated with a

concentration range of CFT8634 for a specified duration (e.g., 24 hours).

Lysis and Detection: A lytic reagent containing the LgBiT protein and luciferase substrate is

added to the cells.

Data Analysis: Luminescence is measured using a plate reader. The signal is normalized to a

vehicle-treated control to determine the percentage of remaining BRD9. DC50 (half-maximal
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degradation concentration) and Emax (maximum degradation) values are calculated from

the dose-response curve.

Selectivity Profiling (Generalized Protocol)

Proteomics: Global proteomic analysis is performed on cancer cells treated with CFT8634 or

vehicle. Cell lysates are digested, and peptides are analyzed by mass spectrometry. The

relative abundance of thousands of proteins is quantified to identify off-target degradation

effects.

BromoScan®: This is a competitive binding assay that measures the interaction of a test

compound with a panel of bromodomain-containing proteins. It helps to determine the

selectivity of the BRD9-binding moiety of CFT8634.

In Vivo Pharmacology
CFT8634 exhibits oral bioavailability and potent anti-tumor activity in preclinical xenograft

models of synovial sarcoma and multiple myeloma.

Pharmacokinetics
Species Oral Bioavailability (%) Clearance (mL/min/kg)

Mouse 74 6

Rat 83 22

Efficacy in Synovial Sarcoma Xenograft Models
CFT8634 demonstrated robust and durable tumor growth inhibition in patient-derived xenograft

(PDX) models of synovial sarcoma.

Model Treatment Duration Outcome

PDX SA13412 (SS18-SSX1) 89 days

Durable tumor regression with

no regrowth observed after a

51-day observation period.

PDX 310 (SS18-SSX2) Not Specified Robust efficacy response.
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Efficacy in Multiple Myeloma Xenograft Models
CFT8634 has also shown anti-proliferative activity and tumor growth inhibition in multiple

myeloma xenograft models.

Model Dosing Outcome

NCI-H929 10 mg/kg, oral, once daily

Significant tumor growth

inhibition. Synergistic effect

when combined with

pomalidomide.

RPMI-8226 Not Specified Not Specified

Experimental Protocols
Synovial Sarcoma Patient-Derived Xenograft (PDX) Model (Generalized Protocol)

Model Establishment: Tumor fragments from synovial sarcoma patients are surgically

implanted subcutaneously into immunocompromised mice.

Tumor Growth and Randomization: Once tumors reach a specified volume, mice are

randomized into treatment and control groups.

Dosing: CFT8634 is administered orally at specified doses and schedules. The vehicle used

for formulation is administered to the control group.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and

other tissues can be collected to assess BRD9 protein levels by Western blot or other

methods to confirm target engagement.
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In Vivo Efficacy Workflow
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Caption: Workflow for In Vivo Efficacy Studies.

Multiple Myeloma Xenograft Model (Generalized Protocol)
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Cell Culture: Human multiple myeloma cell lines (e.g., NCI-H929) are cultured in appropriate

media.

Implantation: A suspension of cancer cells is injected subcutaneously or intravenously into

immunocompromised mice (e.g., NOD/SCID).

Tumor Growth and Randomization: Once tumors are established (for subcutaneous models)

or at a specified time post-injection (for disseminated models), mice are randomized into

treatment and control groups.

Dosing and Monitoring: CFT8634 is administered orally. Tumor growth (for subcutaneous

models) or disease progression markers are monitored.

Endpoint Analysis: At the conclusion of the study, tumors and relevant tissues are collected

for analysis.

Signaling Pathway
The oncogenic activity in synovial sarcoma is driven by the SS18-SSX fusion protein, which

perturbs the function of the canonical BAF (cBAF) chromatin remodeling complex. This leads to

a dependency on the non-canonical BAF (ncBAF) complex, of which BRD9 is a key

component. Degradation of BRD9 disrupts the function of the ncBAF complex, leading to the

suppression of oncogenic gene expression and ultimately, tumor cell death.
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BRD9 Signaling in Synovial Sarcoma

SS18-SSX Fusion Protein

Canonical BAF (cBAF)
Complex

Perturbs

Non-canonical BAF (ncBAF)
Complex (contains BRD9)

Creates Dependency on

Oncogenic Gene
Expression

Drives BRD9 Degradation

via CFT8634

Tumor Growth and Survival

Promotes Inhibits

CFT8634

Targets BRD9 in

Inhibits

Click to download full resolution via product page

Caption: BRD9 Signaling Pathway in Synovial Sarcoma.

Conclusion
The preclinical data for CFT8634 demonstrate its potential as a potent and selective BRD9

degrader with a favorable pharmacokinetic profile and significant anti-tumor activity in models
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of synovial sarcoma and multiple myeloma. The targeted degradation of BRD9 represents a

promising therapeutic approach for these and other SMARCB1-perturbed cancers. Further

clinical investigation is warranted to establish the safety and efficacy of CFT8634 in patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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